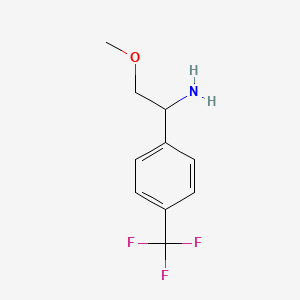
5-Bromo-8-cyclopropylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-8-cyclopropylquinoline is an organic compound belonging to the quinoline family, characterized by the presence of a bromine atom at the 5th position and a cyclopropyl group at the 8th position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-cyclopropylquinoline typically involves the bromination of 8-cyclopropylquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form quinoline N-oxides or reduction reactions to yield dihydroquinolines.
Coupling Reactions: It can be involved in Suzuki-Miyaura or Heck coupling reactions to form various biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.
Coupling Reactions: Palladium catalysts, along with boronic acids or alkenes, are used under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 5-amino-8-cyclopropylquinoline, 5-thio-8-cyclopropylquinoline, etc.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Coupling Products: Biaryl derivatives.
科学的研究の応用
Chemistry: 5-Bromo-8-cyclopropylquinoline is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Its unique structure allows for the exploration of new drug candidates.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism by which 5-Bromo-8-cyclopropylquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The cyclopropyl group can enhance the compound’s binding affinity and specificity, while the bromine atom can participate in halogen bonding, influencing the compound’s pharmacokinetic properties.
類似化合物との比較
5-Bromoquinoline: Lacks the cyclopropyl group, making it less sterically hindered.
8-Cyclopropylquinoline: Lacks the bromine atom, affecting its reactivity and binding properties.
5-Chloro-8-cyclopropylquinoline: Similar structure but with a chlorine atom instead of bromine, which can alter its electronic and steric properties.
Uniqueness: 5-Bromo-8-cyclopropylquinoline is unique due to the combination of the bromine atom and the cyclopropyl group, which together enhance its chemical reactivity and potential biological activity. This dual modification allows for a broader range of applications and interactions compared to its analogs.
特性
分子式 |
C12H10BrN |
|---|---|
分子量 |
248.12 g/mol |
IUPAC名 |
5-bromo-8-cyclopropylquinoline |
InChI |
InChI=1S/C12H10BrN/c13-11-6-5-9(8-3-4-8)12-10(11)2-1-7-14-12/h1-2,5-8H,3-4H2 |
InChIキー |
RTTCJDDYIFJZKR-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C3C(=C(C=C2)Br)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


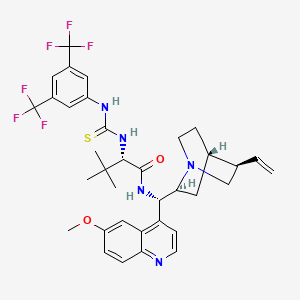

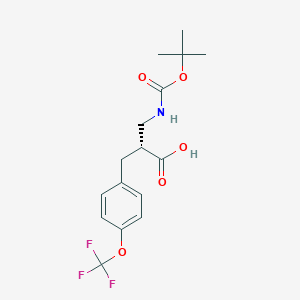
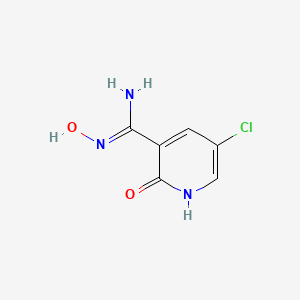
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)
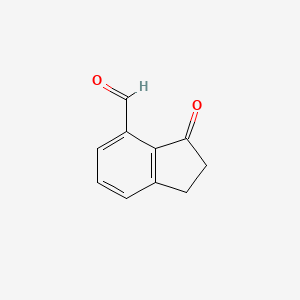


![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)

